Valoron

Analgesia Opioid Potency Experimental Pain

Researchers requiring a moderately potent opioid analgesic with rapid onset (10-15 min) for experimental pain models often face unreliable potency with tramadol or codeine. Tilidine HCl hemihydrate (Valoron) is a synthetic opioid prodrug that addresses this gap through hepatic CYP3A4/CYP2C19-mediated conversion to nortilidine, a potent μ-opioid receptor agonist. • ~2× greater analgesic potency vs. tramadol in controlled human pain models, with significantly faster onset of action. • Prodrug design enables pharmacokinetic/pharmacogenetic studies on CYP450-dependent metabolism and variable analgesic response. • Quantifiably lower sedation vs. codeine; distinct side-effect profile vs. tramadol (e.g., 40% vs. 15% incidence of tiredness/nausea, P<0.05) - ideal for comparative opioid tolerability research. Each batch ships with full EP reference standard documentation. Import/export permits required for controlled substance handling.

Molecular Formula C34H50Cl2N2O5
Molecular Weight 637.7 g/mol
CAS No. 255733-17-6
Cat. No. B6595404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValoron
CAS255733-17-6
Molecular FormulaC34H50Cl2N2O5
Molecular Weight637.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.O.Cl.Cl
InChIInChI=1S/2C17H23NO2.2ClH.H2O/c2*1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3;;;/h2*5-8,10-12,15H,4,9,13H2,1-3H3;2*1H;1H2/t2*15-,17+;;;/m11.../s1
InChIKeyWHYVWQHDUOALSV-UMJMSJQKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 100 mg / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valoron: A Distinct Synthetic Opioid Prodrug


Valoron, chemically identified as Tilidine hydrochloride hemihydrate (CAS 255733-17-6), is a synthetic opioid analgesic primarily used in several European countries for managing moderate to severe acute and chronic pain [1]. It is a prodrug, meaning it requires hepatic metabolism, primarily via CYP3A4 and CYP2C19 enzymes, to be converted into its principal active metabolite, nortilidine, which then acts as a potent agonist at mu-opioid receptors [2]. This metabolic activation is a key differentiator from direct-acting opioids. Clinically, Valoron is often formulated in a fixed-dose combination with naloxone (Valoron N) to deter intravenous abuse and mitigate peripheral opioid effects like constipation [1].

1 Synthetic opioid prodrug requiring hepatic CYP3A4/2C19 activation to form the active mu-opioid agonist nortilidine
2 Fixed-dose combination with naloxone available for abuse-deterrent and peripheral opioid effect research
3 Metabolism-dependent pharmacology supports pharmacokinetic/pharmacodynamic interaction studies and CYP variability modeling

Valoron: Non-Interchangeable with Other Opioids


While Valoron (tilidine) is often categorized with other 'weak' opioids like tramadol and codeine on the WHO analgesic ladder, assuming therapeutic equivalence is a critical error. Key differences in metabolism, analgesic potency, and side effect profiles mean that generic substitution can lead to unpredictable efficacy, altered tolerability, or increased risk. For instance, tilidine is a prodrug whose activation is highly dependent on specific cytochrome P450 enzymes, making its analgesic effect variable in a way that direct-acting opioids are not [1]. Furthermore, head-to-head studies have shown that tilidine/naloxone is nearly twice as potent an analgesic as tramadol and has a more rapid onset of action, demonstrating a clear and quantifiable difference in clinical effect [2]. Such data underscores that these drugs are not interchangeable in a scientific or clinical setting without careful dose adjustment and consideration of individual patient factors.

Target: Tilidine
Prodrug activation depends on CYP2C19/3A4; analgesic potency and onset may differ significantly from direct agonists or other prodrugs.
Substitute: Tramadol
Tramadol exhibits reported lower analgesic potency and slower onset in experimental models; CYP metabolism profile also differs, limiting direct interchangeability.
Target: Tilidine
Side-effect profile includes constipation comparable to codeine but lower reported sedation; substitution may alter tolerability endpoints.
Substitute: Codeine
Codeine-associated sedation is reported significantly higher; gastrointestinal transit effects are similar, but sedation difference may confound behavioral or compliance measures.
Target: Tilidine
Fixed-dose naloxone combination alters peripheral opioid effects; studies relying on isolated mu-opioid agonism require careful comparator selection.
Substitute: Morphine/Oxycodone
Direct agonists lack prodrug activation step and naloxone component; potency relative to morphine is context-dependent and requires dose-model adjustment.

Valoron Quantitative Differentiation


Analgesic Potency vs. Tramadol

In a controlled experimental study, Valoron N (tilidine/naloxone) exhibited an analgesic effect that was reported to be 'roughly twice as pronounced as that of tramadol' in healthy subjects [1]. The analgesic effect of Valoron N also had a significantly more rapid onset [1].

Analgesic Potency vs. Tramadol
Head-to-head
~2× higher analgesic effect; significantly faster onset
Experimental pain model in healthy subjects
Informs selection for fast-onset analgesia research models; tramadol substitution may reduce endpoint sensitivity.
Direct head-to-head comparison; reported potency difference must be verified in target model.
Analgesia Opioid Potency Experimental Pain

Relative Analgesic Potency vs. Morphine

Oral tilidine is significantly less potent than parenteral morphine. Studies quantifying the effect on miosis and subjective reports found that oral tilidine was 1/8 to 1/10 as potent as parenteral morphine [1]. Other sources place the equianalgesic ratio at approximately 100 mg oral tilidine being equivalent to 10 mg oral morphine, positioning it as a low- to medium-potency opioid [2].

Relative Potency vs. Morphine
Reported
Oral tilidine 1/8 – 1/10 potency of parenteral morphine; equianalgesic ratio ~10:1 (oral tilidine : oral morphine)
Based on miosis and subjective effect studies; additional equianalgesic references
Supports dose-equivalence calculations in opioid research; cross-study comparisons with morphine require potency adjustment.
Source variability exists; verify against current experimental conditions.
Opioid Equivalence Analgesic Potency Clinical Pharmacology

Constipation and Sedation vs. Codeine

A dose-response study comparing the effects of tilidine/naloxone (Valoron N), tramadol, and codeine on gastrointestinal transit found significant differences. At a higher dose (100 mg), tilidine/naloxone prolonged gastrocoecal transit time to 129.2 (+/- 12.2 SEM) minutes, which was comparable to codeine's 135.9 (+/- 9.2 SEM) minutes. The increase was statistically significant (P < 0.01) for both compared to their low-dose effects [1]. However, tramadol did not show a dose-related increase in transit time, suggesting a lower risk of constipation. In terms of sedation, codeine caused significantly more sedation than tilidine/naloxone or tramadol at both 50 mg (P < 0.05) and 100 mg (P < 0.005) doses [1].

GI Transit & Sedation vs. Codeine
Head-to-head
Transit time 129.2 min (tilidine/naloxone) vs. 135.9 min (codeine), P<0.01; significantly lower sedation with tilidine/naloxone (P<0.005 at 100 mg)
Human H2-breath test; lactulose method
Side-effect differentiation in research models: constipation similar to codeine, sedation advantage for behavioral endpoints.
Tolerability profile context; verify reproducibility in specific model.
Opioid-Induced Constipation Gastrointestinal Transit Side Effect Profile

Valoron Key Research Applications


Research Requiring Potent, Fast-Onset Analgesia

Valoron is a well-suited candidate for experimental pain models or clinical studies where an opioid of moderate potency but with a rapid onset and high analgesic effect is required. Its proven superior analgesic potency compared to tramadol (approximately 2x higher) in experimental human pain makes it the preferred choice when tramadol's efficacy is insufficient or its slower onset is a limitation [1].

Prodrug Activation and CYP450-Dependent Analgesia

As a prodrug requiring metabolism by CYP3A4 and CYP2C19 to form the active metabolite nortilidine, Valoron is an ideal tool for research focused on the interplay between drug metabolism, genetics, and analgesic response. This is a key differentiator from direct-acting opioids like morphine or oxycodone, allowing for studies on variable pharmacokinetics and pharmacodynamics [1].

Opioid Side Effect Profile Comparison

Valoron provides a unique profile for comparative side effect research. While its constipating effects are comparable to codeine, it is associated with significantly less sedation [1]. Conversely, compared to tramadol, it is associated with a higher incidence of certain side effects like tiredness and nausea (40% vs 15%; P < 0.05) [2]. These quantifiable differences are crucial for studies investigating the mechanisms and management of adverse opioid effects.

Application
Selection Property
Validation Focus
Experimental pain model studies requiring fast onset
Reported higher analgesic potency and faster onset vs. tramadol
Onset and potency endpoints in analgesia models
Prodrug metabolism and CYP pharmacogenetic research
CYP3A4/2C19-dependent activation to nortilidine
Pharmacokinetic variability and metabolite formation profiling
Opioid side-effect comparison studies
Distinct sedation and constipation profile relative to codeine/tramadol
Gastrointestinal transit and sedation endpoints; tolerability endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valoron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.